
Acefylline sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Acefylline sodium salt can be synthesized through the esterification of 7-theophyllineacetic acid with diethylene glycol monomethyl ether . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of theophylline with acetic anhydride, followed by neutralization with sodium hydroxide to form the sodium salt . The process is optimized for large-scale production to ensure high yield and purity.
化学反应分析
Types of Reactions
Acefylline sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, theophylline.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are oxides of acefylline.
Reduction: Theophylline is the primary product.
Substitution: Substituted xanthine derivatives are formed.
科学研究应用
Acefylline sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: It serves as a tool to investigate adenosine receptor antagonism and its effects on cellular processes.
Industry: It is an ingredient in cosmeceuticals for the treatment of cellulite and as a skin conditioner.
作用机制
Acefylline sodium salt exerts its effects primarily through adenosine receptor antagonism. By blocking adenosine receptors, it prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and bronchodilation . Additionally, it inhibits phosphodiesterase, resulting in increased intracellular cyclic AMP levels, which further contributes to its bronchodilator effects .
相似化合物的比较
Similar Compounds
Theophylline: A parent compound of acefylline, used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
8-Chlorotheophylline: A chlorinated derivative of theophylline with similar pharmacological effects.
Uniqueness
Acefylline sodium salt is unique due to its combination of bronchodilator and adenosine receptor antagonist properties, making it effective in treating respiratory conditions with minimal gastric irritation compared to other xanthine derivatives .
属性
CAS 编号 |
837-27-4 |
|---|---|
分子式 |
C9H9N4NaO4 |
分子量 |
260.18 g/mol |
IUPAC 名称 |
sodium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/C9H10N4O4.Na/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI 键 |
MSFVZSOKOXZSME-UHFFFAOYSA-M |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Na+] |
相关CAS编号 |
652-37-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
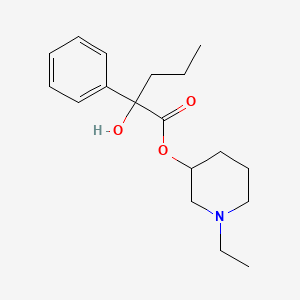
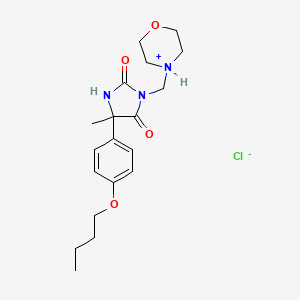
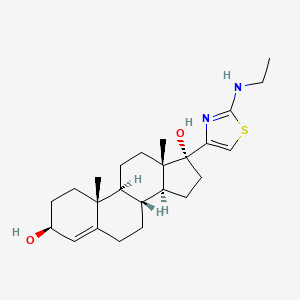
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
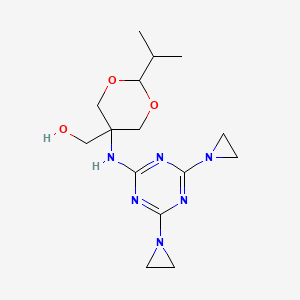

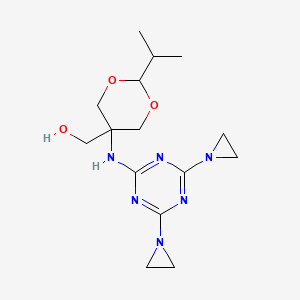
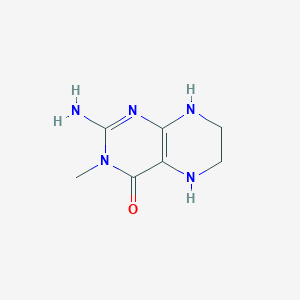
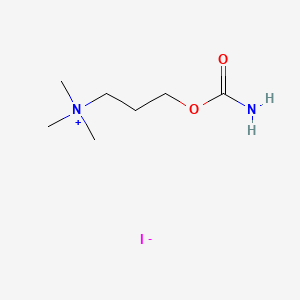
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
